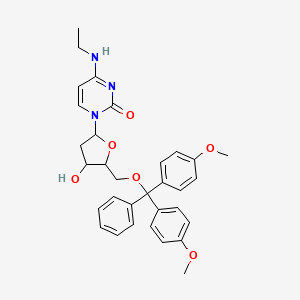

5'-O-DMT-N4-ethyl-2'-deoxycytidine

Description

Contextualization of Nucleobase Modifications in DNA and RNA Studies

The genetic information of most living organisms is stored in DNA, a complex biopolymer composed of four canonical nucleobases: adenine (B156593) (A), guanine (B1146940) (G), cytosine (C), and thymine (B56734) (T). frontiersin.org RNA, a closely related molecule central to the expression of genetic information, uses uracil (B121893) (U) in place of thymine. However, the biological reality is far more complex than this simple four-letter code suggests. Both DNA and RNA can be decorated with a wide variety of chemical modifications. alliedacademies.orgoup.com These modifications, often referred to as an "epitranscriptome" in RNA, can profoundly influence the structure, stability, and function of nucleic acids without altering the underlying genetic sequence. nih.gov

In nature, these modifications are critical for a host of cellular processes. For instance, the methylation of cytosine in DNA is a key epigenetic marker that plays a crucial role in regulating gene expression. alliedacademies.org In RNA, over 170 different modifications have been identified, influencing everything from protein translation to immune responses. oup.comnih.gov This natural diversity has inspired scientists to create synthetic nucleoside analogues to further explore and manipulate these biological systems. These synthetic modifications are invaluable tools for studying the mechanics of DNA and RNA, including replication, transcription, and translation, and have been instrumental in the development of therapeutic agents, such as antiviral and anticancer drugs. frontiersin.orgnih.gov

Significance of N4-Modifications in Cytidine (B196190) Analogues for Expanding the Genetic Alphabet and Tool Repertoire

Within the diverse family of modified nucleosides, those with alterations at the N4 position of cytidine are of particular interest. The N4 position, an exocyclic amino group, is directly involved in the Watson-Crick base pairing with guanine. Modifying this position, for instance by adding an ethyl group as in N4-ethyl-2'-deoxycytidine, can subtly or dramatically alter these pairing properties. nih.gov

Such modifications are significant for several reasons:

Probing DNA-Protein Interactions: By altering the hydrogen-bonding pattern, N4-modified cytidines can be used to investigate the recognition mechanisms of DNA-binding proteins, such as polymerases and restriction enzymes. nih.gov

Expanding the Genetic Alphabet: The creation of novel base pairs is a major goal in synthetic biology. N4-modified cytidines can be designed to pair with non-canonical bases, thereby expanding the genetic code beyond the four natural letters. frontiersin.orgnih.gov This has profound implications for creating new biological functions and materials.

Developing Therapeutic and Diagnostic Tools: Oligonucleotides containing N4-modified cytidines can exhibit enhanced properties, such as increased stability against nuclease degradation or altered binding affinity. This makes them valuable for applications like antisense therapy, where synthetic DNA or RNA strands are used to block the expression of disease-causing genes. They are also used to create DNA fragments for specific labeling and selection of aptamers, which are short single-stranded DNA or RNA molecules that can bind to a specific target molecule. nih.gov

Overview of Academic Research Trajectories for 5'-O-DMT-N4-ethyl-2'-deoxycytidine

The compound this compound is a specialized building block designed for use in automated solid-phase oligonucleotide synthesis. This is the standard method for producing custom sequences of DNA. The academic research trajectory for this compound is therefore intrinsically linked to its application in synthesizing modified oligonucleotides.

The key features of this compound are the three distinct chemical moieties, each with a specific function:

2'-deoxycytidine (B1670253): This is the core nucleoside.

N4-ethyl group: This modification at the N4 position of the cytosine base is the "business end" of the molecule, conferring unique properties to the DNA strand once incorporated. Research has shown that N4-acyl-cytosines can form strong base pairs with adenine, in addition to the expected guanine, depending on the DNA polymerase used. nih.gov This altered base-pairing fidelity is a key area of investigation.

5'-O-DMT group: The 4,4'-dimethoxytrityl (DMT) group is a bulky protecting group attached to the 5'-hydroxyl of the deoxyribose sugar. researchgate.net Its role is to prevent unwanted chemical reactions at this position during the stepwise synthesis of an oligonucleotide chain. sigmaaldrich.combiomers.net The DMT group is acid-labile, meaning it can be easily removed at the beginning of each coupling cycle to allow the addition of the next nucleoside. sigmaaldrich.combiomers.net Its stability under various chemical conditions and its effect on enzymatic reactions have been a subject of study. nih.gov

Research involving this compound primarily focuses on its role as a phosphoramidite (B1245037) reagent. This is the activated form of the nucleoside that is used in the synthesizer. Studies in this area aim to optimize the synthesis of oligonucleotides containing the N4-ethyl-2'-deoxycytidine modification and to explore the properties of the resulting modified DNA molecules in various biological assays.

Structure

3D Structure

Properties

Molecular Formula |

C32H35N3O6 |

|---|---|

Molecular Weight |

557.6 g/mol |

IUPAC Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-(ethylamino)pyrimidin-2-one |

InChI |

InChI=1S/C32H35N3O6/c1-4-33-29-18-19-35(31(37)34-29)30-20-27(36)28(41-30)21-40-32(22-8-6-5-7-9-22,23-10-14-25(38-2)15-11-23)24-12-16-26(39-3)17-13-24/h5-19,27-28,30,36H,4,20-21H2,1-3H3,(H,33,34,37) |

InChI Key |

KMQGVQQVTVATBT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 5 O Dmt N4 Ethyl 2 Deoxycytidine and Its Phosphoramidite Forms

Synthesis Routes for N4-ethyl-2'-deoxycytidine Nucleoside

The journey to synthesizing 5'-O-DMT-N4-ethyl-2'-deoxycytidine begins with the preparation of the core nucleoside, N4-ethyl-2'-deoxycytidine. This modified nucleoside serves as a crucial precursor for subsequent derivatization steps. N4-ethyl-2'-deoxycytidine is a novel nucleoside analog that has been explored for its potential as an anticancer, antiviral, and antiretroviral agent due to its ability to inhibit DNA polymerase. biosynth.com

The synthesis of N4-substituted 2'-deoxycytidine (B1670253) analogs, including N4-ethyl-2'-deoxycytidine, often involves the modification of the exocyclic amino group of 2'-deoxycytidine. Various synthetic methodologies have been developed to achieve this modification. One common approach involves the direct acylation or alkylation of the N4 position of the cytosine base. For instance, studies have demonstrated the synthesis of N4-acylated 2'-deoxycytidine nucleotides, which can be enzymatically incorporated into DNA. researchgate.netnih.gov These methods provide a foundation for the introduction of an ethyl group at the N4 position.

Regioselective Protection of the 5'-Hydroxyl Group

A critical step in the synthesis of modified oligonucleotides is the regioselective protection of the 5'-hydroxyl group of the nucleoside. This protection prevents this highly reactive primary alcohol from participating in unwanted side reactions during subsequent chemical transformations, particularly during the phosphitylation of the 3'-hydroxyl group.

Application and Mechanistic Considerations of the 4,4'-Dimethoxytrityl (DMT) Protecting Group in Nucleoside Synthesis

The 4,4'-dimethoxytrityl (DMT) group is the most widely used protecting group for the 5'-hydroxyl function in nucleoside chemistry, especially in the context of solid-phase oligonucleotide synthesis. researchgate.netintegrated-mcat.comwikipedia.orgnih.gov Its popularity stems from several key advantages:

High Selectivity: The DMT group reacts preferentially with the sterically less hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group. umich.edu

Stability: The DMT ether linkage is stable to the basic conditions used for the removal of other protecting groups on the nucleobase and phosphate (B84403) backbone. ajchem-a.com

Facile Cleavage: The DMT group can be readily removed under mild acidic conditions, which is a crucial feature for the stepwise elongation of the oligonucleotide chain. integrated-mcat.com The bright orange color of the released DMT cation also provides a convenient method for monitoring the efficiency of the deprotection step. wikipedia.org

The introduction of the DMT group is typically achieved by reacting the nucleoside with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, such as pyridine (B92270). researchgate.net The reaction proceeds via a nucleophilic attack of the 5'-hydroxyl group on the carbocationic center of the DMT group. The two methoxy (B1213986) groups on the trityl moiety play a crucial role by stabilizing the carbocation through resonance, thereby facilitating the reaction. tubitak.gov.tr

| Reagent | Role | Typical Conditions |

| N4-ethyl-2'-deoxycytidine | Starting nucleoside | - |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | Protecting group source | 1.5-2.0 equivalents |

| Pyridine | Base and solvent | Anhydrous, room temperature |

Standard reaction conditions often involve using an excess of DMT-Cl and pyridine as the solvent. researchgate.net However, these conditions can sometimes lead to the formation of ditritylated byproducts, necessitating chromatographic purification to isolate the desired 5'-O-DMT protected nucleoside. researchgate.net

Phosphoramidite (B1245037) Derivatization for Automated Oligonucleotide Synthesis

The conversion of the 5'-protected nucleoside into its 3'-phosphoramidite derivative is a pivotal step that renders it suitable for use as a building block in automated solid-phase oligonucleotide synthesis. google.com The phosphoramidite approach is the most common and efficient method for constructing synthetic oligonucleotides. nih.gov

Synthesis of 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-Phosphoramidite

The synthesis of the 3'-phosphoramidite of this compound involves the phosphitylation of the 3'-hydroxyl group. This is typically achieved by reacting the 5'-O-DMT protected nucleoside with a phosphitylating agent. A commonly used reagent for this purpose is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, which requires an activator, or the more reactive 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. google.comnih.gov

The general reaction involves the nucleophilic attack of the 3'-hydroxyl group of the protected nucleoside on the phosphorus atom of the phosphitylating agent. The diisopropylamino group is a good leaving group in the presence of an activator, and the 2-cyanoethyl group serves as a protecting group for the resulting phosphite (B83602) triester, which is readily removed under basic conditions at the end of the oligonucleotide synthesis. nih.gov

Role of Activating Agents in Phosphitylation Reactions

Activating agents are crucial for the phosphitylation reaction when using less reactive phosphitylating agents like bis(diisopropylamino)-2-cyanoethoxyphosphine. google.com These activators are typically weak acids that protonate the nitrogen atom of the diisopropylamino group, making it a better leaving group and thus facilitating the nucleophilic attack by the 3'-hydroxyl group of the nucleoside. researchgate.net

Historically, 1H-tetrazole was the most commonly used activator. google.com However, due to its explosive nature, safer alternatives have been developed. These include 5-ethylthio-1H-tetrazole (ETT), 4,5-dicyanoimidazole (B129182) (DCI), and various pyridinium (B92312) salts. google.comoup.com The choice of activator can influence the reaction rate and yield. For instance, pyridinium salts can be generated in situ, offering a convenient and less hazardous option. google.com

| Activator | Key Features |

| 1H-Tetrazole | Traditional, effective but hazardous. google.com |

| 5-Ethylthio-1H-tetrazole (ETT) | Safer alternative to tetrazole. oup.com |

| 4,5-Dicyanoimidazole (DCI) | Another effective and safer activator. oup.com |

| Pyridinium salts | Can be generated in situ, less hazardous. google.com |

The activator plays a dual role: it protonates the leaving dialkylamino group and its anionic form can act as a nucleophilic catalyst. researchgate.net

Methodological Optimizations for Enhanced Phosphoramidite Purity and Yield

The purity and yield of the final phosphoramidite are critical for the successful synthesis of high-quality oligonucleotides. lcms.cz Several methodological optimizations have been developed to improve these parameters.

One key aspect is the careful control of reaction conditions to minimize side reactions. For example, ensuring anhydrous conditions is paramount, as phosphoramidites are sensitive to moisture, which can lead to hydrolysis and the formation of H-phosphonate impurities. umich.edu The use of high-quality, anhydrous solvents and reagents is therefore essential. lcms.cz

Purification of the crude phosphoramidite is often necessary to remove unreacted starting materials, byproducts, and any degraded products. While column chromatography is a common purification method, it can be time-consuming and may lead to some product degradation. researchgate.net To address this, precipitation methods have been developed as an alternative. acs.org These methods involve precipitating the desired phosphoramidite from a suitable solvent system, which can be a more efficient and scalable approach.

Furthermore, on-demand synthesis of phosphoramidites using flow chemistry has emerged as a promising strategy. researchgate.netnih.gov This approach allows for the rapid synthesis of phosphoramidites with high purity and yield, immediately before their use in oligonucleotide synthesis. This minimizes the storage of these unstable compounds and ensures the use of freshly prepared, high-quality building blocks, ultimately leading to improved efficiency in oligonucleotide synthesis. nih.gov

Integration of 5 O Dmt N4 Ethyl 2 Deoxycytidine into Synthetic Oligonucleotides

Principles of Automated Solid-Phase Oligonucleotide Synthesis Utilizing Modified Phosphoramidites

Automated solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method is the standard for chemically producing DNA and RNA fragments. wikipedia.orgsigmaaldrich.com This process, which has been fully automated since the late 1970s, proceeds in the 3' to 5' direction, opposite to enzymatic synthesis. wikipedia.org The synthesis is built upon a repeating four-step cycle that sequentially adds nucleoside phosphoramidites, which are chemically modified and protected nucleosides, to a growing chain attached to a solid support, such as controlled-pore glass (CPG). wikipedia.orgatdbio.comtwistbioscience.com

The synthetic cycle consists of the following steps:

Detritylation (Deblocking): The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. sigmaaldrich.comtwistbioscience.com This is typically achieved using an acidic solution, such as trichloroacetic acid (TCA) in dichloromethane, which exposes the 5'-hydroxyl group for the subsequent reaction. twistbioscience.comglenresearch.com

Coupling: The next phosphoramidite monomer, dissolved in acetonitrile, is activated by a catalyst like 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI). sigmaaldrich.comglenresearch.com This activated monomer is then coupled to the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. sigmaaldrich.com This reaction is very rapid for deoxynucleosides, often completing in about 20 seconds. wikipedia.org

Capping: To prevent the accumulation of shorter, error sequences (shortmers), any unreacted 5'-hydroxyl groups are permanently blocked. sigmaaldrich.com This is achieved by acetylation using a capping reagent, commonly a mixture of acetic anhydride (B1165640) and N-methylimidazole. sigmaaldrich.com

Oxidation: The unstable phosphite triester bond formed during coupling is converted to a more stable phosphate (B84403) triester by an oxidizing agent, typically a solution of iodine in water and pyridine (B92270). sigmaaldrich.comglenresearch.com This stabilizes the internucleotide linkage, and the cycle can be repeated to add the next base. twistbioscience.com

This method allows for the incorporation of not only the standard DNA and RNA bases but also a wide array of modified nucleosides, including 5'-O-DMT-N4-ethyl-2'-deoxycytidine, by using the corresponding custom-synthesized phosphoramidite. wikipedia.orgnih.gov The exocyclic amino groups of adenine (B156593) and cytosine are typically protected throughout the synthesis to prevent side reactions during the coupling step. wikipedia.org

Efficiency of Monomer Coupling and Subsequent Chain Elongation

The N4-ethyl modification on the deoxycytidine base is used to modulate the hybridization properties of oligonucleotides. Specifically, it pairs with deoxyguanosine (dG), but the resulting N4-Et-dC:dG base pair has reduced thermal stability, comparable to that of a natural adenine-thymine (A-T) pair. glenresearch.com This is particularly useful in applications involving sequences with high GC content, where reducing hybridization strength can be advantageous. glenresearch.com

However, the secondary amine at the N4 position of the ethylated cytidine (B196190) can be reactive, leading to side reactions. The choice of activator for the coupling step significantly impacts the efficiency and fidelity of incorporation. Research has shown that using a potent activator like DCI can lead to a significant degree of branching at the N4-ethyl secondary amine, with approximately 15% of the modified monomers leading to branched-chain side products. glenresearch.com In contrast, using a milder activator such as 1H-tetrazole minimizes this side reaction, resulting in only trace amounts of branching. glenresearch.com

| Activator | Observed Branching at N4 Position | Reference |

|---|---|---|

| DCI (Dicyanoimidazole) | ~15% | glenresearch.com |

| 1H-Tetrazole | Trace Amount | glenresearch.com |

Compatibility with Diverse Oligonucleotide Deprotection Regimes (e.g., UltraMild, UltraFast)

After the oligonucleotide chain is fully assembled, it must be cleaved from the solid support, and all protecting groups on the phosphate backbone and nucleobases must be removed. atdbio.com The choice of deprotection strategy is dictated by the chemical sensitivity of the nucleosides within the sequence. glenresearch.com Oligonucleotides containing N4-ethyl-2'-deoxycytidine, particularly when synthesized using an acetyl-protected phosphoramidite, demonstrate excellent compatibility with a range of deprotection conditions, from standard to very mild. glenresearch.com

Standard Deprotection: This typically involves treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperatures (e.g., 55 °C) for several hours to remove the acyl protecting groups from the bases and the cyanoethyl groups from the phosphates. atdbio.comgoogle.com

UltraFast Deprotection: This method significantly reduces deprotection time to as little as 5-10 minutes. glenresearch.com It employs a mixture of aqueous ammonium hydroxide and aqueous methylamine (B109427) (AMA) at room temperature for cleavage, followed by a short heating step for base deprotection. glenresearch.com The use of acetyl (Ac) protected dC is required for this method to prevent base modification. glenresearch.com

UltraMild Deprotection: This approach is necessary for oligonucleotides containing highly sensitive modifications that cannot withstand harsh alkaline conditions. glenresearch.com It involves using more labile base protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) during synthesis. glenresearch.com Deprotection can then be achieved under very gentle conditions, such as using potassium carbonate in methanol (B129727) at room temperature for 2-4 hours or ammonium hydroxide at room temperature. glenresearch.com

The compatibility of N4-ethyl-2'-deoxycytidine-containing oligonucleotides with these varied regimes ensures that this modification can be included in sequences alongside other sensitive dyes, quenchers, or modified bases without being degraded during the final deprotection step. glenresearch.comglenresearch.com

| Regime | Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Standard | Concentrated Ammonium Hydroxide | 55°C for >1 hour | atdbio.com |

| UltraFast | AMA (Ammonium Hydroxide/Methylamine) | Room temperature for cleavage (5 min), then heat (e.g., 65°C for 5 min) | glenresearch.com |

| UltraMild | Potassium Carbonate in Methanol | Room temperature for 2-4 hours | glenresearch.com |

Overcoming Synthetic Challenges Associated with N4-Modified Cytidine Analogues

The primary synthetic challenge associated with N4-alkyl-modified cytidine analogues like N4-ethyl-2'-deoxycytidine is the reactivity of the N4-amino group. glenresearch.com This group can participate in undesirable side reactions during the synthesis cycle, particularly during the coupling and capping steps. As noted previously, the secondary amine can be attacked by the activated phosphoramidite during coupling, leading to branched oligonucleotides, especially when strong activators are used. glenresearch.com

Strategies to Address Sensitivity to Acetic Anhydride in Capping Reagents

A significant challenge arises from the standard capping step, which uses acetic anhydride to block unreacted 5'-hydroxyl groups. sigmaaldrich.com The N4-ethyl group is susceptible to acetylation by the capping reagent. While this specific sensitivity is not detailed in the provided context, a more pressing issue is the branching that occurs during coupling.

To circumvent this, a key strategy is to temporarily protect the N4-ethyl group itself. An acetyl-protected version of the monomer, 5'-O-DMT-N4-acetyl-N4-ethyl-2'-deoxycytidine-CE phosphoramidite, was developed to block the reactive site during synthesis. glenresearch.com This strategy proved highly effective. When the unprotected N4-ethyl-dC monomer was used with the DCI activator, branching reached about 15%. glenresearch.com However, when the N4-acetyl protected version of the monomer was used under the same conditions, the branching side reaction was completely eliminated. glenresearch.com This acetyl protecting group is then cleanly removed during the final deprotection step along with the other base-protecting groups, ensuring a high yield of the correct, linear oligonucleotide product. glenresearch.com

| Monomer Used | Activator | Resulting Branching | Reference |

|---|---|---|---|

| N4-ethyl-dC-CE Phosphoramidite | DCI | ~15% | glenresearch.com |

| N4-acetyl-N4-ethyl-dC-CE Phosphoramidite | DCI | 0% | glenresearch.com |

Elucidation of Molecular Interactions and Base Pairing Characteristics of N4 Ethyl 2 Deoxycytidine in Nucleic Acid Constructs

Thermodynamic and Kinetic Aspects of Hybridization in Modified Nucleic Acid Duplexes

The introduction of an ethyl group at the N4 position of deoxycytidine has significant consequences for the stability and hybridization dynamics of DNA duplexes.

Research indicates that the N4-ethyl analogue of dC, while still hybridizing specifically to natural dG, results in a reduction of the base pair's stability. glenresearch.com This destabilization lowers the melting temperature (Tm) of the DNA duplex, making the stability of the N4-ethyl-dC:G pair comparable to that of a natural adenine-thymine (A-T) base pair, which is held together by only two hydrogen bonds. nih.govglenresearch.com This reduction in stability is a direct consequence of the steric hindrance and altered hydrogen bonding capability introduced by the ethyl group.

Table 1: Comparison of Base Pair Stabilities

| Base Pair | Number of Hydrogen Bonds | Relative Stability |

| G-C | 3 | High |

| N4-ethyl-dC:G | 2 (disrupted) | Reduced (similar to A-T) |

| A-T | 2 | Moderate |

The N4-ethyl modification not only weakens the interaction with guanine (B1146940) but also influences the hybridization with other bases, leading to differentiated patterns. While the primary interaction is with its canonical partner, guanine, the altered electronic and steric properties of N4-ethyl-2'-deoxycytidine can lead to interactions with non-canonical partners.

Studies on N4-acylated-2'-deoxycytidine nucleotides, a related class of modified cytosines, have shown a significant tendency for strong base-pairing with adenine (B156593). oup.com This suggests that modifications at the N4 position can promote the formation of non-canonical pairs. The ability to form such pairs with pseudo-complementary strands highlights the versatility and potential for mispairing of N4-modified cytosines.

Fidelity of Base-Pairing and Investigation of Miscoding Potential during Template-Directed Synthesis

The fidelity of DNA replication is paramount for genetic integrity. The presence of modified bases like N4-ethyl-2'-deoxycytidine in a DNA template can challenge the accuracy of DNA polymerases, leading to miscoding and potential mutations. nih.gov

Despite the reduced stability, N4-ethyl-2'-deoxycytidine retains a degree of specificity for guanine. glenresearch.com During template-directed synthesis, DNA polymerases can recognize and incorporate guanine opposite the modified cytosine. However, the efficiency and accuracy of this incorporation can be compromised compared to the incorporation opposite a standard cytosine. The altered geometry of the N4-ethyl-dC:G pair can affect the polymerase's active site, potentially slowing down the rate of incorporation or increasing the likelihood of dissociation.

A significant finding in the study of N4-modified cytosines is their propensity to mispair with adenine (A). nih.govnih.govacs.org This miscoding event can lead to C-to-T transitions in subsequent rounds of replication. Studies involving N4-acyl-2'-deoxycytidine triphosphates have demonstrated that various DNA polymerases can efficiently incorporate these modified nucleotides opposite adenine in a template strand. oup.comnih.gov

The formation of a stable N4-ethyl-dC:A pair is thought to occur through a wobble-like conformation, which can be accommodated within the active site of some DNA polymerases. This mispairing is a critical aspect of the mutagenic potential of N4-ethyl-2'-deoxycytidine.

Table 2: Miscoding Potential of N4-ethyl-2'-deoxycytidine

| Template Base | Incoming Nucleotide | Pairing Type | Potential Mutagenic Outcome |

| N4-ethyl-dC | dGTP | Canonical (destabilized) | Correct Incorporation |

| N4-ethyl-dC | dATP | Non-canonical (wobble) | C→T Transition |

Enzymatic Recognition and Processing of N4 Ethyl 2 Deoxycytidine Containing Nucleic Acids

Substrate Utilization by DNA Polymerases in In Vitro Systems

The ability of DNA polymerases to accept and incorporate modified nucleotides like N4-ethyl-2'-deoxycytidine triphosphate (dCNEtTP) is crucial for the synthesis of modified DNA. Studies have shown that a variety of DNA polymerases can utilize N4-acyl-deoxycytidine triphosphates, a class of molecules to which dCNEtTP belongs. nih.govnih.govoup.com

Research indicates that DNA polymerases from both Family A and Family B can efficiently use N4-acylated 2'-deoxycytidine (B1670253) nucleotides as substrates for DNA synthesis. nih.govnih.govoup.com Family A polymerases, such as Taq polymerase and the Klenow fragment (exo-), and Family B polymerases, like KOD XL, have demonstrated the ability to incorporate these modified cytidine (B196190) analogues. nih.govnih.govoup.com

A notable finding is the altered base pairing fidelity observed with some polymerases. When using Taq, Klenow fragment (exo-), Bsm, and KOD XL DNA polymerases, in addition to the expected pairing with guanine (B1146940) (G), a significant level of mispairing with adenine (B156593) (A) occurs. nih.govnih.gov This suggests that the N4-acyl modification influences the hydrogen bonding pattern of the cytidine base.

| DNA Polymerase Family | Example Polymerase | Incorporation of N4-acyl-dCTP | Observed Base Pairing |

|---|---|---|---|

| Family A | Taq | Efficient | CAcyl•G and CAcyl•A |

| Family A | Klenow fragment (exo-) | Efficient | CAcyl•G and CAcyl•A |

| Family A | Bsm | Efficient | CAcyl•G and CAcyl•A |

| Family B | KOD XL | Efficient | CAcyl•G and CAcyl•A |

| Family B | phi29 | Successful | Prone to CAcyl•A |

The phi29 DNA polymerase, a Family B polymerase known for its high processivity and strong 3'→5' exonuclease (proofreading) activity, presents an interesting case for the incorporation of modified nucleotides. nih.govuniprot.orgblirt.euresearchgate.net Despite its proofreading capabilities, which typically ensure high fidelity by removing mismatched nucleotides, phi29 DNA polymerase can successfully utilize N4-acyl-modified deoxycytidine nucleotides. nih.govnih.gov

However, the fidelity of incorporation is compromised. Under similar conditions where other polymerases show a mix of correct and incorrect pairing, the proofreading phi29 DNA polymerase is notably prone to forming CAcyl•A base pairs. nih.govnih.gov This suggests that while the polymerase can accommodate the modified nucleotide in its active site for polymerization, the modification may interfere with the geometric constraints required for efficient proofreading of the CAcyl•A mispair. The ability of phi29 DNA polymerase to incorporate these analogues opens avenues for isothermal amplification of functionalized DNA. nih.gov

Terminal Deoxynucleotidyl Transferase (TdT) Catalysis with N4-ethyl-2'-deoxycytidine Triphosphates

Terminal deoxynucleotidyl transferase (TdT) is a unique DNA polymerase that synthesizes DNA in a template-independent manner. nih.govopenaccesspub.orgnih.govjustia.com This enzyme is capable of adding various nucleotides to the 3'-end of a DNA strand, making it a valuable tool for DNA functionalization. nih.gov

Studies have demonstrated that TdT can incorporate a remarkable number of N4-acylated-deoxycytidine nucleotides consecutively. nih.gov It has been shown to add several hundred of these modified monomers to a growing DNA chain. nih.gov This high level of processive incorporation distinguishes it from the more distributive incorporation often seen with other types of modified nucleotides, where typically only one or two modified units are added. nih.gov The ability of TdT to create long stretches of N4-modified DNA highlights its potential for generating highly functionalized nucleic acids for applications such as aptamer selection and DNA labeling. nih.gov

| Enzyme | Substrate | Incorporation Type | Extent of Incorporation |

|---|---|---|---|

| Terminal Deoxynucleotidyl Transferase (TdT) | N4-acylated-deoxycytidine triphosphates | Template-Independent, Processive | Several hundred consecutive nucleotides |

| Terminal Deoxynucleotidyl Transferase (TdT) | Other modified nucleotides (e.g., at C5 of dU) | Template-Independent, Distributive | Primarily one or two nucleotides |

Development of Enzyme Selection Platforms Utilizing N4-Modified Cytidine Analogues

N4-modified cytidine analogues are also being explored for their utility in developing enzyme selection platforms. google.comwipo.int These platforms aim to identify enzymes, particularly polymerases, that can efficiently recognize and process these modified nucleotides. google.com The principle involves using an N4-modified cytidine nucleotide in a polymerization reaction; an active enzyme will incorporate the analogue into a nucleic acid product. google.com This approach allows for the selection of enzymes with novel specificities, which can be valuable for various biotechnological applications, including the synthesis of uniquely modified DNA and RNA molecules. google.comwipo.int

Structural and Conformational Investigations of Nucleic Acids Incorporating N4 Ethyl 2 Deoxycytidine

Impact on Global Nucleic Acid Duplex Geometry and Helical Parameters

Thermal denaturation studies, which measure the melting temperature (Tm) of a duplex, are often used to quantify this impact. For example, duplexes containing an N(4)C-ethyl-N(4)C interstrand cross-link, a related modification, exhibit sigmoidal-shaped melting profiles when heated, which is consistent with the cooperative denaturation of a standard duplex. nih.gov However, the presence of the modification typically lowers the Tm, indicating reduced thermodynamic stability. The magnitude of this destabilization can be substantial, with some adducts being dramatically more destabilizing than others. nih.gov

Analysis of Local Conformational Changes and Structural Perturbations Induced by the N4-ethyl Group

The primary structural impact of the N4-ethyl group is localized at the modification site. The ethyl moiety introduces steric bulk into the major groove of the DNA duplex. This requires a structural accommodation at the lesion site to avoid clashes. nih.gov High-resolution structural methods, such as NMR spectroscopy on related adducts, have shown that despite this perturbation, the lesion does not necessarily disrupt the fundamental Watson-Crick base pairing. rsc.org

Computational and Molecular Modeling Approaches for Predicting Modified Nucleic Acid Structures

Computational methods are invaluable for predicting and understanding the structural consequences of nucleoside modifications. Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, provide insights into the atomic-level interactions and conformational preferences of modified DNA. mdpi.com

Molecular Docking: This approach can be used to predict how a modified oligonucleotide might bind to a protein or another nucleic acid. nih.gov For a duplex containing N4-ethyl-2'-deoxycytidine, docking simulations could model the interaction with DNA polymerases or repair enzymes, revealing how the ethyl group might sterically hinder or enhance binding within the enzyme's active site. nih.govnih.gov The simulation calculates parameters like the free energy of binding (ΔG) to predict the strength of the interaction. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to model the dynamic behavior of a molecule over time. mdpi.com For a DNA duplex containing N4-ethyl-2'-deoxycytidine, an MD simulation can predict:

The preferred orientation of the ethyl group within the major groove.

Changes in local helical parameters (e.g., twist, roll, slide) around the modification.

The effect on the sugar-phosphate backbone conformation and flexibility.

Alterations in the hydration patterns within the DNA grooves.

These simulations provide a dynamic picture that complements the static structures obtained from experimental methods like X-ray crystallography or NMR. mdpi.com

Spectroscopic Characterization of Modified Oligonucleotide Conformation

A variety of spectroscopic techniques are employed to characterize the conformation and stability of oligonucleotides containing N4-ethyl-2'-deoxycytidine.

UV Melting (Thermal Denaturation): As mentioned, UV spectroscopy is used to monitor the absorbance of a DNA solution as it is heated. The resulting melting curve provides the melting temperature (Tm), a key indicator of duplex stability. Duplexes containing modifications like N4-ethyl-dC are expected to have a lower Tm compared to their unmodified counterparts. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H NMR is a powerful technique for determining the three-dimensional structure of nucleic acids in solution. rsc.org It can provide detailed information about base pairing, sugar pucker conformation, and the specific orientation of the ethyl group relative to the rest of the duplex.

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and liquid chromatography-mass spectrometry (LC-MS) are used to confirm the successful incorporation and exact mass of the modified nucleoside within the synthesized oligonucleotide. nih.govnih.gov This ensures the purity and identity of the sample before further structural studies are undertaken. nih.gov

Advanced Analytical Characterization of Oligonucleotides Containing 5 O Dmt N4 Ethyl 2 Deoxycytidine

Mass Spectrometric Approaches for Compositional and Sequence Verification of Modified Oligonucleotides

Mass spectrometry (MS) is an indispensable tool for the analysis of oligonucleotides, offering high accuracy and sensitivity for molecular weight determination and sequence verification. idtdna.comsigmaaldrich.com It allows for the sensitive detection of impurities such as truncated (n-1, n-2) or extended (n+1) sequences that can arise during chemical synthesis. tosohbioscience.comintertek.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Oligonucleotide Analysis

MALDI-TOF MS is a powerful technique for the rapid analysis of oligonucleotides. umich.edu In this method, the oligonucleotide sample is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the sample, and the resulting ions are accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. umich.edu This technique is particularly useful for confirming the molecular weight of the final product and identifying the presence of any failure sequences. umich.edu

One of the key advantages of MALDI-TOF MS is its ability to analyze complex mixtures and provide clear spectra, typically showing singly charged ions, which simplifies interpretation. umich.edu For modified oligonucleotides, MALDI-TOF MS can confirm the successful incorporation of the modified base by detecting the expected mass shift. However, challenges such as fragmentation of the oligonucleotide and the formation of alkali metal adducts can complicate spectral analysis, though the use of specific matrices and additives can mitigate these issues. nih.gov Routine analysis of unpurified synthetic oligonucleotides by MALDI-TOF MS is often recommended to document the synthesis quality before cleavage and deprotection steps, which themselves can introduce damage. nih.gov

Table 1: Key Parameters in MALDI-TOF MS Analysis of Modified Oligonucleotides

| Parameter | Description | Relevance to 5'-O-DMT-N4-ethyl-2'-deoxycytidine Oligonucleotides |

|---|---|---|

| Matrix | A small organic molecule that absorbs the laser energy and facilitates ionization of the analyte. Common matrices for oligonucleotides include 3-hydroxypicolinic acid (3-HPA) and 2,4,6-trihydroxyacetophenone (THAP). shimadzu.com | The choice of matrix is critical for achieving efficient ionization of the modified oligonucleotide without inducing fragmentation. |

| Laser Fluence | The energy of the laser beam per unit area. | Must be optimized to ensure desorption and ionization while minimizing fragmentation of the labile modified oligonucleotide. |

| Time-of-Flight Analyzer | Measures the time it takes for ions to travel a fixed distance, which is proportional to their mass-to-charge ratio. | Provides accurate molecular weight determination to confirm the incorporation of the N4-ethyl-2'-deoxycytidine modification. |

| Additives | Compounds like diammonium citrate (B86180) are often added to the matrix to reduce the formation of sodium and potassium adducts, leading to cleaner spectra. shimadzu.com | Essential for obtaining a clear molecular ion peak for the modified oligonucleotide, free from salt adducts that can complicate mass assignment. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is another cornerstone technique for the detailed characterization of modified oligonucleotides. oup.com ESI-MS involves the formation of multiply charged ions from the analyte solution, which allows for the analysis of high molecular weight molecules on mass spectrometers with a limited mass-to-charge ratio range. nih.gov This technique is known for its high mass accuracy (often to within 0.01%), which is crucial for confirming the elemental composition of the synthesized oligonucleotide. oup.com

ESI-MS is particularly well-suited for analyzing oligonucleotides containing modifications like N4-ethyl-2'-deoxycytidine. The high resolution can often distinguish between the desired product and very similar impurities, such as those resulting from incomplete deprotection or side reactions. idtdna.comoup.com The coupling of liquid chromatography with ESI-MS (LC-MS) provides an even more powerful tool, allowing for the separation of different components of a synthetic mixture before their introduction into the mass spectrometer. intertek.com Negative ion mode is typically preferred for oligonucleotide analysis due to the negatively charged phosphate (B84403) backbone. oup.comnih.gov

Table 2: Research Findings from ESI-MS Analysis of Modified Oligonucleotides

| Finding | Significance for Oligonucleotides with this compound | Reference |

|---|---|---|

| High mass accuracy allows for the unambiguous confirmation of the molecular weight of oligonucleotides up to 132-mers. | Confirms the successful incorporation of the N4-ethyl-2'-deoxycytidine moiety and the overall integrity of the oligonucleotide chain. | oup.com |

| Resolution is often sufficient to detect and identify n-1 and n-2 deletion sequences from the automated synthesis process. | Provides critical quality control information regarding the purity of the synthetic oligonucleotide containing the modified base. | oup.com |

| ESI-MS can provide quantitative data on the relative amounts of different oligonucleotide species in a sample. | Allows for the quantification of the purity of the target oligonucleotide and the levels of any synthesis-related impurities. | oup.com |

| Coupling with liquid chromatography (LC-MS) allows for the separation and identification of isomers and other closely related impurities. | Enables a comprehensive purity assessment and characterization of any side-products formed during the synthesis of the modified oligonucleotide. | intertek.com |

High-Resolution Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are central to both the purification of synthetic oligonucleotides and the assessment of their purity. These techniques separate molecules based on their physicochemical properties, such as hydrophobicity and charge.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of synthetic oligonucleotides. atdbio.com Depending on the stationary phase and mobile phase conditions, different modes of HPLC can be employed.

Reversed-Phase HPLC (RP-HPLC): This is a common method for the purification of oligonucleotides, especially when the 5'-dimethoxytrityl (DMT) group is left on the desired full-length product ("trityl-on" purification). atdbio.com The hydrophobic DMT group interacts strongly with the nonpolar stationary phase (e.g., C8 or C18), allowing for the separation of the DMT-containing product from shorter, "trityl-off" failure sequences. nih.govatdbio.com After purification, the DMT group is chemically removed. atdbio.com Ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve the retention and resolution of the negatively charged oligonucleotides. waters.com

Anion-Exchange HPLC (AEX-HPLC): This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone. tosohbioscience.com It is highly effective at resolving full-length products from shorter failure sequences (n-1, n-2). tosohbioscience.com AEX-HPLC can be performed under denaturing conditions (e.g., high pH), which helps to disrupt secondary structures that can cause peak broadening and inaccurate quantification. atdbio.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that has gained traction for oligonucleotide analysis. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. nih.govnih.gov HILIC can provide unique selectivity for modified oligonucleotides and can be directly coupled with mass spectrometry without the need for ion-pairing reagents that can suppress the MS signal. nih.gov

Table 3: Comparison of HPLC Modes for Oligonucleotide Analysis

| HPLC Mode | Principle of Separation | Advantages for Modified Oligonucleotides | Disadvantages |

|---|---|---|---|

| Reversed-Phase (RP-HPLC) | Partitioning based on hydrophobicity. atdbio.com | Excellent for "trityl-on" purification to separate full-length products. atdbio.com | Ion-pairing agents can suppress MS signals. Secondary structures can affect separation. atdbio.com |

| Anion-Exchange (AEX-HPLC) | Interaction based on the net negative charge of the phosphate backbone. tosohbioscience.com | High resolution for separating based on length (n-1, n+1 impurities). tosohbioscience.com Can be run at high pH to denature secondary structures. atdbio.com | Less sensitive to the presence of neutral modifications. |

| Hydrophilic Interaction (HILIC) | Partitioning of polar analytes from a high organic mobile phase into a hydrophilic stationary phase. nih.gov | Good MS compatibility as it avoids non-volatile ion-pairing agents. nih.gov Offers different selectivity compared to RP and AEX. nih.gov | May have limitations in separating certain backbone impurities. nih.gov |

Gel Electrophoresis for Oligonucleotide Product Analysis and Quality Control

Gel electrophoresis is a fundamental technique for the analysis of nucleic acids, including synthetic oligonucleotides. ncert.nic.in It separates molecules based on their size as they migrate through a gel matrix under the influence of an electric field. ncert.nic.in

For oligonucleotides, polyacrylamide gel electrophoresis (PAGE) is typically used due to its high resolving power, which can separate molecules that differ in length by just a single nucleotide. sigmaaldrich.com The oligonucleotide samples are loaded into wells in the gel, and a voltage is applied. Since DNA and RNA have a net negative charge, they migrate towards the positive electrode (anode). ncert.nic.in Smaller fragments move through the gel matrix more easily and travel a longer distance than larger fragments. ncert.nic.in

Table 4: Typical Components and Conditions for PAGE of Oligonucleotides

| Component/Condition | Description | Purpose in Analyzing Modified Oligonucleotides |

|---|---|---|

| Polyacrylamide Gel | A cross-linked polymer matrix. The concentration of acrylamide (B121943) determines the pore size and resolving power of the gel. | Provides a sieving matrix to separate oligonucleotides based on their size. Higher concentrations are used to resolve smaller fragments. |

| Denaturants (e.g., Urea) | Agents that disrupt hydrogen bonds. | Ensures that the oligonucleotides migrate based on their length (mass) rather than their secondary structure, which is crucial for accurate size determination. |

| Loading Dye | Contains a dense agent (e.g., glycerol) to help the sample sink into the well and tracking dyes to monitor the progress of the electrophoresis. | Facilitates sample loading and allows for visual tracking of the electrophoresis run. |

| Buffer System (e.g., TBE) | Maintains a stable pH and provides ions to conduct the electric current. | Ensures consistent migration and prevents damage to the oligonucleotides during electrophoresis. |

| Staining Agent (e.g., GelRed) | A fluorescent dye that intercalates into the nucleic acid. nih.gov | Allows for the visualization of the separated oligonucleotide bands under UV light for purity assessment. nih.gov |

Advanced Research Applications of N4 Ethyl 2 Deoxycytidine Modified Nucleic Acids in Molecular Biology and Biotechnology

Engineering Self-Avoiding Molecular Recognition Systems (SAMRS)

Self-Avoiding Molecular Recognition Systems (SAMRS) represent a significant advancement in synthetic biology, designed to create sets of DNA primers and probes that can bind to their natural DNA targets but not to other molecules within the same synthetic family. researchgate.netnih.gov This property is crucial for reducing artifacts in complex biochemical reactions. The SAMRS concept is achieved by strategically altering the hydrogen-bonding patterns of standard nucleobases. oup.com The system utilizes a set of modified nucleosides, including N4-ethyl-2'-deoxycytidine (C), alongside 2'-deoxyinosine (B131508) (G), 2-aminopurine-2'-deoxyriboside (A), and 2'-deoxy-2-thiothymidine (T). researchgate.netnih.gov

N4-ethyl-2'-deoxycytidine is designed to pair with natural guanine (B1146940) (G) with stability comparable to a standard A:T base pair. nih.gov However, the ethyl group at the N4 position creates steric hindrance that weakens its ability to pair with its SAMRS complement, 2'-deoxyinosine (G). oup.comnih.gov This design principle, based on modifying hydrogen bond donor and acceptor sites, ensures that SAMRS-modified oligonucleotides preferentially hybridize to their natural DNA counterparts while avoiding interactions with other SAMRS-modified strands. researchgate.netnih.govnih.gov Thermal melting studies have confirmed that duplexes containing SAMRS:standard base pairs (like C:G) are significantly more stable than those with SAMRS:SAMRS pairs (like C:G). researchgate.netnih.gov

| SAMRS Nucleobase | Abbreviation | Natural Complement | SAMRS Complement (Weak Pairing) |

| N4-ethyl-2'-deoxycytidine | C | Guanine (G) | 2'-deoxyinosine (G) |

| 2'-deoxyinosine | G | Cytosine (C) | N4-ethyl-2'-deoxycytidine (C) |

| 2-aminopurine-2'-deoxyriboside | A | Thymine (B56734) (T) | 2'-deoxy-2-thiothymidine (T) |

| 2'-deoxy-2-thiothymidine | T | Adenine (B156593) (A) | 2-aminopurine-2'-deoxyriboside (A) |

Site-Specific Labeling and Functionalization of DNA and RNA Fragments

The ability to attach labels, such as fluorophores or biotin, to specific locations within a DNA or RNA strand is essential for a wide range of molecular biology techniques, including fluorescence microscopy, flow cytometry, and affinity purification. oup.com The chemical synthesis of oligonucleotides using phosphoramidite (B1245037) chemistry allows for the incorporation of modified nucleosides that can serve as handles for post-synthetic labeling.

N4-ethyl-2'-deoxycytidine is available as a phosphoramidite building block for custom oligonucleotide synthesis, allowing its placement at any desired position within a synthetic DNA strand. biosynth.com While its primary documented use is in SAMRS, the N4-ethyl group modifies the chemical properties of the cytosine base. This exocyclic amine position is a common site for modification to introduce reactive groups. For instance, related N4-acyl-deoxycytidine derivatives have been synthesized and enzymatically incorporated into DNA to serve as substrates for labeling, photo-crosslinking, and other functionalizations. oup.com These N4-acylated cytidines can be further reacted with molecules containing corresponding functionalities. Although direct, large-scale application of N4-ethyl-2'-deoxycytidine as a labeling handle itself is not widely documented, its availability for site-specific incorporation demonstrates its potential as a tool for creating functionally modified nucleic acids.

Rational Design and Selection of Modified Aptamers

The introduction of modifications on the nucleobase, such as the N4 position of cytidine (B196190), can expand the chemical diversity and structural complexity of the aptamer library, potentially leading to the selection of aptamers with enhanced capabilities. oup.com Studies have shown that N4-acylated deoxycytidine nucleotides can be enzymatically incorporated into DNA and are beneficial for the selection of aptamers. oup.com The ethyl group of N4-ethyl-2'-deoxycytidine, being a small, hydrophobic modification, can influence the local structure of the nucleic acid and participate in novel interactions with a target molecule. While specific SELEX experiments exclusively using N4-ethyl-2'-deoxycytidine are not prominently featured in the literature, the principles of modified SELEX suggest its utility. By including such modified bases in the selection library, it is possible to rationally design aptamers with tailored functionalities that would not be achievable with the four standard DNA bases alone. jenabioscience.comnih.gov

Applications in DNA/RNA Microarray and Hybridization-Based Technologies

DNA and RNA microarrays, along with other hybridization-based technologies like fluorescence in situ hybridization (FISH) and solution-based hybridization assays, rely on the specific binding of a labeled probe to its complementary target sequence. nih.govnih.gov A persistent challenge in these assays is non-specific hybridization, where probes bind to unintended targets or to each other, leading to background noise and false signals. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.